molecular formula C17H16N2O2 B5653584 N-[3-(acetylamino)phenyl]-3-phenylacrylamide

N-[3-(acetylamino)phenyl]-3-phenylacrylamide

Cat. No. B5653584
M. Wt: 280.32 g/mol
InChI Key: KEOJJMFWAJAICY-ZHACJKMWSA-N
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Description

N-[3-(acetylamino)phenyl]-3-phenylacrylamide is a compound of interest in organic and medicinal chemistry due to its structural and functional properties. This compound has been explored in different studies focusing on its synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of N-[3-(acetylamino)phenyl]-3-phenylacrylamide and similar compounds involves multiple steps, including acetylation, chlorination, and amidation processes. For instance, Fattah (2020) described a synthesis process involving acetylation using acetic anhydride in pyridine, followed by chlorination with thionyl chloride and amidation using phenethylamine in dichloromethane solvent (Fattah, 2020). Similarly, Gong Fenga (2007) reported a synthesis approach from m-nitro acetophenone, involving reduction, acetylation, ethylation, and condensation (Gong Fenga, 2007).

Molecular Structure Analysis

Studies have revealed the molecular structure of N-[3-(acetylamino)phenyl]-3-phenylacrylamide and related compounds through various spectroscopic techniques. For example, Sandhu et al. (1988) used infrared and NMR spectral studies to analyze the structure of triorganotin(IV) derivatives of N-acetylamino acids, providing insights into the molecular configuration of similar compounds (Sandhu, Kaur, Holeček, & Lyčka, 1988).

Chemical Reactions and Properties

The compound's chemical reactions and properties are influenced by its functional groups and molecular structure. For instance, Matsumura et al. (1976) explored the reactions of acetylamino-acrylamides with aliphatic amines, leading to the synthesis of various amino acid derivatives (Matsumura, Shimadzu, Miyashita, & Hashimoto, 1976).

Physical Properties Analysis

The physical properties of N-[3-(acetylamino)phenyl]-3-phenylacrylamide, such as melting points and solubility, can be characterized through various analytical techniques. Fattah (2020) reported the melting points of intermediates and final compounds in the synthesis process, providing data on the compound's physical state under different conditions (Fattah, 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding the compound's potential applications. Wu et al. (2017) discussed the N-demethylation of N,N-dimethylaminophenyl derivatives, highlighting the chemical reactivity of compounds with similar functional groups (Wu, Li, Yu, Gao, & Chen, 2017).

properties

IUPAC Name

(E)-N-(3-acetamidophenyl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-13(20)18-15-8-5-9-16(12-15)19-17(21)11-10-14-6-3-2-4-7-14/h2-12H,1H3,(H,18,20)(H,19,21)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOJJMFWAJAICY-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(acetylamino)phenyl]-3-phenylacrylamide

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